molecular formula C18H20FNO2S B2437208 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide CAS No. 1049358-25-9

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide

Cat. No. B2437208
CAS RN: 1049358-25-9
M. Wt: 333.42
InChI Key: ASCIVMKKFHZJSC-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide, also known as FCPR03, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FCPR03 belongs to the class of cyclopropylmethylamines, which are known to exhibit various biological activities.

Scientific Research Applications

COX-2 Inhibition

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide derivatives, such as those in the series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom at specific positions has been found to preserve COX-2 potency and significantly increase COX1/COX-2 selectivity. This research led to the identification of potent, highly selective, and orally active COX-2 inhibitors like JTE-522, which are in phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Chemical Synthesis

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide is used in the synthesis of a wide range of chemical compounds. For example, it has been employed in the development of an unprecedented N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant with the aid of a copper catalyst. This process involves successive single-electron transfer, hydrogen-atom transfer, and hydrolysis, resulting in the formation of N-demethylated amides and formaldehyde, due to the inherent instability of the intermediate carbinolamines (Yi et al., 2020).

Biochemical Studies

In biochemical research, derivatives of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide have been synthesized and assessed for their antimicrobial activity. For instance, a series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamides demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The molecular modeling performed in this study provided insights into the binding interactions of these compounds with the active site of dihydropteroate synthase, suggesting a potential mechanism of action (Ghorab et al., 2017).

properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2S/c19-17-8-6-16(7-9-17)18(11-12-18)14-20-23(21,22)13-10-15-4-2-1-3-5-15/h1-9,20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCIVMKKFHZJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide

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